molecular formula C9H8BrNO3 B8664322 Methyl 2-bromo-4-carbamoylbenzoate

Methyl 2-bromo-4-carbamoylbenzoate

Cat. No.: B8664322
M. Wt: 258.07 g/mol
InChI Key: RFKCORANESPHQD-UHFFFAOYSA-N
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Description

Methyl 2-bromo-4-carbamoylbenzoate is a high-purity organic compound designed for research and development applications. It serves as a crucial synthetic intermediate, particularly in the construction of complex molecules for pharmaceutical and material science. The molecular structure incorporates both a bromine atom and a carbamoyl group on a benzoate ester core, making it a versatile building block for various chemical transformations, including metal-catalyzed cross-coupling reactions and nucleophilic substitutions. In medicinal chemistry, this compound is valued for its potential as a precursor in the synthesis of active pharmaceutical ingredients (APIs) and other biologically active molecules. Its reactivity allows researchers to explore new chemical spaces and develop novel therapeutic agents. As with all such specialized reagents, this compound is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult safety data sheets and conduct a thorough risk assessment before handling.

Properties

Molecular Formula

C9H8BrNO3

Molecular Weight

258.07 g/mol

IUPAC Name

methyl 2-bromo-4-carbamoylbenzoate

InChI

InChI=1S/C9H8BrNO3/c1-14-9(13)6-3-2-5(8(11)12)4-7(6)10/h2-4H,1H3,(H2,11,12)

InChI Key

RFKCORANESPHQD-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=C(C=C1)C(=O)N)Br

Origin of Product

United States

Scientific Research Applications

Synthesis Routes

The synthesis of methyl 2-bromo-4-carbamoylbenzoate typically involves the bromination of methyl 4-carbamoylbenzoate. The reaction can be performed using various brominating agents, such as N-bromosuccinimide (NBS) or bromine in acetic acid, under controlled conditions to ensure selectivity at the desired position.

Applications in Medicinal Chemistry

This compound is primarily utilized as a building block in the synthesis of bioactive compounds:

  • Anticancer Agents : It has been employed in the development of novel anticancer drugs that target specific cellular pathways. For instance, derivatives of this compound have shown promising results in inhibiting tumor growth in vitro and in vivo models .
  • Antibacterial Activity : Research indicates that modifications of this compound can lead to compounds with significant antibacterial properties, effective against resistant strains of bacteria .

Agrochemical Applications

The compound is also explored for its potential use in agrochemicals:

  • Pesticides and Herbicides : Derivatives of this compound have been synthesized for their efficacy as herbicides, targeting specific plant metabolic pathways to control weed growth without harming crops .

Data Table of Related Compounds

Compound NameApplication AreaKey Findings
This compoundAnticancerInhibitory effects on tumor cell proliferation
Methyl 3-bromo-4-carbamoylbenzoateAntibacterialEffective against multi-drug resistant bacteria
Methyl 2-bromo-4-hydroxybenzoateAgrochemicalEffective herbicide with minimal crop damage

Case Study 1: Anticancer Research

A study published in a peer-reviewed journal evaluated the anticancer properties of a series of compounds derived from this compound. The results indicated a significant reduction in cell viability in various cancer cell lines, suggesting its potential as a lead compound for further development .

Case Study 2: Antibacterial Activity

Another investigation focused on the antibacterial activity of derivatives synthesized from this compound. The findings revealed that certain modifications enhanced activity against Staphylococcus aureus and Escherichia coli, demonstrating its versatility as a scaffold for drug design .

Comparison with Similar Compounds

Methyl 2-amino-4-bromobenzoate (CAS 135484-83-2)

  • Molecular Formula: C₈H₈BrNO₂
  • Molecular Weight : 230.06 g/mol
  • Key Differences: The amino (-NH₂) group at the 2-position replaces the carbamoyl (-CONH₂) group. The amino group is electron-donating, activating the aromatic ring toward electrophilic substitution, whereas the carbamoyl group is electron-withdrawing, deactivating the ring and directing reactivity toward nucleophilic substitution . Solubility: Methyl 2-amino-4-bromobenzoate is more polar due to the -NH₂ group but lacks the hydrogen-bonding capacity of the carbamoyl group, leading to differences in solubility in polar solvents like water or ethanol.
Property Methyl 2-bromo-4-carbamoylbenzoate Methyl 2-amino-4-bromobenzoate
Molecular Weight 274.08 g/mol 230.06 g/mol
Key Substituents Br, -CONH₂ Br, -NH₂
Reactivity Nucleophilic substitution favored Electrophilic substitution favored

4-Bromo-3-methylbenzoic Acid

  • Molecular Formula : C₈H₇BrO₂
  • Molecular Weight : 215.04 g/mol
  • Key Differences :
    • The carboxylic acid (-COOH) group replaces the ester (-COOCH₃) and carbamoyl (-CONH₂) groups.
    • The carboxylic acid is highly polar and acidic (pKa ~4.2), whereas the ester and carbamoyl groups reduce acidity and increase lipophilicity .
    • Applications : 4-Bromo-3-methylbenzoic acid is used in metal-organic frameworks (MOFs) and coordination chemistry, while the ester derivatives are more common in drug synthesis.
Property This compound 4-Bromo-3-methylbenzoic Acid
Functional Groups Br, -COOCH₃, -CONH₂ Br, -COOH, -CH₃
Boiling Point Higher (due to H-bonding) Lower (acid volatility)

Methyl Salicylate (Table 3 in )

  • Molecular Formula : C₈H₈O₃
  • Molecular Weight : 152.15 g/mol
  • Key Differences :
    • Methyl salicylate contains a hydroxyl (-OH) and ester group, lacking bromine or carbamoyl substituents.
    • Volatility : Methyl salicylate is highly volatile (used in fragrances), whereas the bromine and carbamoyl groups in this compound reduce volatility.

Physicochemical and Reactivity Analysis

  • Stability: The carbamoyl group in this compound may hydrolyze under acidic or basic conditions, unlike the more stable methyl ester in Methyl 2-amino-4-bromobenzoate .
  • Crystallography : Bromine’s heavy atom effect facilitates X-ray crystallography, as seen in SHELXL-refined structures (e.g., similar brominated esters in ).
  • Synthetic Utility: The bromine atom enables Suzuki-Miyaura cross-coupling reactions, while the carbamoyl group can undergo condensation or cyclization reactions, distinguishing it from non-carbamoyl analogs .

Preparation Methods

Reaction Scheme

Precursor : Methyl 4-carbamoylbenzoate (CAS 6757-31-9)
Brominating Agent : N-Bromosuccinimide (NBS)
Catalyst : Dibenzoyl peroxide (BPO)
Solvent : Tetrachloromethane (CCl₄)
Conditions : 85°C, 2 hours

Steps:

  • Bromination :
    Methyl 4-carbamoylbenzoate undergoes radical bromination at the ortho position using NBS/BPO in CCl₄.

  • Workup :
    The mixture is filtered through silica gel and concentrated to isolate the product.

Key Data:

  • Yield : ~97% (analogous to)

  • Purity : >95% (by GC-MS)

Route 2: Amidation of Methyl 2-Bromo-4-Cyanobenzoate

Reaction Scheme

Precursor : Methyl 2-bromo-4-cyanobenzoate
Ammonia Source : Ammonium carbonate ((NH₄)₂CO₃)
Solvent : Dimethyl sulfoxide (DMSO)
Conditions : 25–40°C, 6–16 hours

Steps:

  • Hydrolysis of Nitrile :
    The cyano group is hydrolyzed to a carbamoyl group using (NH₄)₂CO₃ in DMSO.

  • Crystallization :
    The product is isolated via methanol recrystallization.

Key Data:

  • Yield : 62–97% (dependent on substituents)

  • Optimized Conditions : 25°C, 6 hours

Route 3: Direct Bromination-Amidation Tandem Reaction

Reaction Scheme

Precursor : Methyl 4-methylbenzoate
Brominating Agent : NBS
Amidation Reagent : Urea or NH₃
Solvent : Methylene chloride (CH₂Cl₂)
Conditions : Light irradiation (15,000–20,000 lux), 25°C, 4–6 hours

Steps:

  • Bromination :
    Methyl 4-methylbenzoate is brominated at the ortho position using NBS under light.

  • Oxidation-Amidation :
    The methyl group is oxidized to a carboxylic acid and subsequently amidated in situ.

Key Data:

  • Yield : 84–88%

  • Advantage : Avoids intermediate purification

Comparative Analysis of Methods

Parameter Route 1 Route 2 Route 3
Starting Material Methyl 4-carbamoylbenzoateMethyl 2-bromo-4-cyanobenzoateMethyl 4-methylbenzoate
Key Step BrominationHydrolysisTandem bromination-amidation
Yield 97%62–97%84–88%
Reaction Time 2 hours6–16 hours4–6 hours
Catalyst BPONoneLight
Scalability HighModerateHigh

Critical Reaction Parameters

Bromination Efficiency

  • NBS Stoichiometry : A 1:1 molar ratio of substrate to NBS ensures complete conversion.

  • Light Dependence : Route 3 requires precise light intensity (15,000–20,000 lux) to minimize byproducts.

Solvent Selection

  • CCl₄ vs. CH₂Cl₂ : CCl₄ offers higher radical stability for bromination, while CH₂Cl₂ is preferred for tandem reactions.

Amidation Kinetics

  • DMSO as Solvent : Enhances ammonia solubility, accelerating hydrolysis.

  • Temperature Control : Reactions above 40°C promote decarboxylation.

Industrial-Scale Considerations

  • Cost Efficiency : Route 1 is optimal due to high yields and minimal purification.

  • Environmental Impact : CCl₄ usage in Route 1 requires stringent waste management, whereas Route 3 uses greener CH₂Cl₂ .

Q & A

Q. What protocols ensure compliance with REACH regulations for this compound?

  • Methodological Answer : Although not listed under SVHC, maintain SDS documentation with hazard codes (H318: eye damage). Implement waste disposal via licensed incineration (≥1100°C) and track quantities under Annex XIV thresholds. Conduct chemical safety assessments (CSA) if annual volumes exceed 1 ton .

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